Ciluprevir
Vue d'ensemble
Description
Le Ciluprevir est un inhibiteur réversible compétitif puissant de la protéase NS3/4A du virus de l’hépatite C (VHC). Il a été développé par Boehringer Ingelheim sous le code de recherche BILN 2061. Ce composé a été le premier inhibiteur de protéase NS3/4A de sa catégorie à entrer en développement clinique et a été testé chez l’homme pour le traitement de l’hépatite C .
Méthodes De Préparation
La synthèse du Ciluprevir implique plusieurs étapes, notamment la formation d’une structure macrocyclique. La voie de synthèse comprend généralement les étapes suivantes :
Formation du cœur macrocyclique : Elle implique la cyclisation d’un précurseur peptidique linéaire.
Introduction de groupes fonctionnels : Divers groupes fonctionnels sont introduits pour améliorer l’affinité de liaison et la sélectivité envers la protéase NS3/4A.
Purification et caractérisation : Le produit final est purifié par des techniques chromatographiques et caractérisé par des méthodes spectroscopiques.
Les méthodes de production industrielle du this compound impliqueraient le passage à l’échelle de ces étapes de synthèse tout en garantissant la pureté et la constance du produit final. Cela impliquerait généralement l’optimisation des conditions de réaction, telles que la température, la pression et les systèmes de solvants, afin de maximiser le rendement et de minimiser les impuretés.
Analyse Des Réactions Chimiques
Le Ciluprevir subit plusieurs types de réactions chimiques, notamment :
Oxydation : Cette réaction peut modifier les groupes fonctionnels de la molécule, modifiant potentiellement son activité.
Réduction : Les réactions de réduction peuvent être utilisées pour modifier l’état d’oxydation de certains atomes au sein de la molécule.
Substitution : Diverses réactions de substitution peuvent être utilisées pour introduire ou remplacer des groupes fonctionnels sur la molécule.
Les réactifs et les conditions courants utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d’hydrogène, des agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés .
4. Applications de la recherche scientifique
Le this compound a été largement étudié pour ses propriétés antivirales, en particulier contre le virus de l’hépatite C. Ses applications dans la recherche scientifique comprennent :
Chimie : Utilisé comme composé modèle pour étudier la conception et la synthèse d’inhibiteurs de protéases.
Biologie : Utilisé dans des études pour comprendre le mécanisme d’action des inhibiteurs de protéases et leurs effets sur la réplication virale.
Médecine : Étudié pour son utilisation potentielle dans le traitement de l’hépatite C, bien que son développement ait été interrompu en raison de problèmes de toxicité lors d’études animales.
Applications De Recherche Scientifique
Ciluprevir has been extensively studied for its antiviral properties, particularly against hepatitis C virus. Its applications in scientific research include:
Chemistry: Used as a model compound for studying the design and synthesis of protease inhibitors.
Biology: Employed in studies to understand the mechanism of action of protease inhibitors and their effects on viral replication.
Medicine: Investigated for its potential use in the treatment of hepatitis C, although its development was halted due to toxicity concerns in animal studies.
Mécanisme D'action
Le Ciluprevir exerce ses effets en inhibant la protéase NS3/4A du virus de l’hépatite C. Cette protéase est essentielle à la coupure de la polyprotéine virale en protéines fonctionnelles nécessaires à la réplication virale. En inhibant cette protéase, le this compound bloque efficacement la réplication du virus. La présence d’une fonctionnalité acide carboxylique en C-terminal dans le this compound confère une sélectivité exquise envers la protéase NS3/4A, la distinguant des autres protéases .
Comparaison Avec Des Composés Similaires
Le Ciluprevir est unique parmi les inhibiteurs de protéases en raison de sa structure macrocyclique et de sa forte sélectivité pour la protéase NS3/4A. Des composés similaires comprennent :
Siméprévir : Un autre inhibiteur de protéase NS3/4A ayant une structure macrocyclique similaire.
Danoprévir : Un inhibiteur de protéase qui présente des similitudes structurales avec le this compound et qui a été développé pour le traitement de l’hépatite C.
Grazoprévir : Un autre inhibiteur de protéase NS3/4A ayant une structure chimique distincte mais un mécanisme d’action similaire.
Ces composés mettent en évidence l’importance de l’échafaudage macrocyclique dans la conception d’inhibiteurs de protéases efficaces pour le traitement de l’hépatite C.
Propriétés
Key on ui mechanism of action |
A distinguishing feature of the BILN 2061 inhibitor series is the presence of C-terminal carboxylic acid functionality. This provides exquisite selectivity with respect to other proteases, a property not easily attained with more conventional classes of covalent, reversible serine protease inhibitors. BILN 2061 blocks NS3 protease-dependent polyprotein processing in HCV replicon-containing cells. It is orally bioavailable in various animal species. |
---|---|
Numéro CAS |
300832-84-2 |
Formule moléculaire |
C40H50N6O8S |
Poids moléculaire |
774.9 g/mol |
Nom IUPAC |
(1S,4R,6S,14S,18R)-14-(cyclopentyloxycarbonylamino)-18-[7-methoxy-2-[2-(propan-2-ylamino)-1,3-thiazol-4-yl]quinolin-4-yl]oxy-2,15-dioxo-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxylic acid |
InChI |
InChI=1S/C40H50N6O8S/c1-23(2)41-38-43-32(22-55-38)31-19-34(28-16-15-26(52-3)17-30(28)42-31)53-27-18-33-35(47)45-40(37(49)50)20-24(40)11-7-5-4-6-8-14-29(36(48)46(33)21-27)44-39(51)54-25-12-9-10-13-25/h7,11,15-17,19,22-25,27,29,33H,4-6,8-10,12-14,18,20-21H2,1-3H3,(H,41,43)(H,44,51)(H,45,47)(H,49,50)/t24-,27-,29+,33+,40-/m1/s1 |
Clé InChI |
PJZPDFUUXKKDNB-XJTCTOBSSA-N |
SMILES |
CC(C)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3)OC)C(=C2)OC4CC5C(=O)NC6(CC6C=CCCCCCC(C(=O)N5C4)NC(=O)OC7CCCC7)C(=O)O |
SMILES isomérique |
CC(C)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3)OC)C(=C2)O[C@@H]4C[C@H]5C(=O)N[C@@]6(C[C@H]6C=CCCCCC[C@@H](C(=O)N5C4)NC(=O)OC7CCCC7)C(=O)O |
SMILES canonique |
CC(C)NC1=NC(=CS1)C2=NC3=C(C=CC(=C3)OC)C(=C2)OC4CC5C(=O)NC6(CC6C=CCCCCCC(C(=O)N5C4)NC(=O)OC7CCCC7)C(=O)O |
Apparence |
Solid powder |
Key on ui other cas no. |
300832-84-2 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
BILN 2061; BILN-2061; BILN2061; BILN-2061ZW; BILN2061ZW; BILN 2061ZW; Ciluprevir |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of BILN-2061?
A1: BILN-2061 is a specific and potent inhibitor of the hepatitis C virus (HCV) NS3/4A serine protease. [, , ]
Q2: How does BILN-2061 exert its antiviral effect?
A2: BILN-2061 binds to the active site of the HCV NS3/4A protease, preventing it from cleaving the viral polyprotein. This disrupts the viral life cycle, inhibiting HCV replication. [, , , ]
Q3: What is the role of the NS3/4A protease in the HCV life cycle?
A3: The NS3/4A protease is essential for HCV replication as it processes the viral polyprotein into functional proteins required for viral replication and assembly. [, , , ]
Q4: What is the molecular formula and weight of BILN-2061?
A4: While this specific information isn't detailed in these research papers, they highlight the structural evolution of BILN-2061 from earlier inhibitors like BILN 2016 and the modifications made to enhance its potency and drug-like properties. [, , ]
Q5: Is there information available on the material compatibility and stability of BILN-2061?
A5: The research papers primarily focus on BILN-2061's antiviral activity, resistance profile, and structural features. They don't delve into material compatibility or stability beyond the context of its formulation and bioavailability. [, , ]
Q6: Does BILN-2061 exhibit catalytic properties?
A6: No, BILN-2061 functions as an enzyme inhibitor, specifically targeting the NS3/4A protease. It doesn't possess catalytic properties itself. [, ]
Q7: Have computational methods been employed in studying BILN-2061?
A7: Yes, researchers have used molecular modeling to understand the binding interactions between BILN-2061 and the NS3/4A protease. These studies have helped elucidate the mechanism of resistance and guide the design of next-generation inhibitors. [, , , ]
Q8: What insights have computational studies provided into the resistance profile of BILN-2061?
A8: Free energy perturbation analysis, a computational method, has been used to confirm experimental observations regarding the impact of naturally occurring protease variants on BILN-2061 binding. This has been crucial in understanding and potentially overcoming resistance. [, ]
Q9: How has modifying the structure of BILN-2061 affected its activity?
A9: Research has shown that even small changes to the structure of BILN-2061 can significantly impact its potency and resistance profile. For instance, its macrocyclic structure, while conferring potency, can make it susceptible to changes in the protease binding site. [, , , ]
Q10: What structural features contribute to the potency of BILN-2061 against the HCV NS3/4A protease?
A10: BILN-2061's potency is attributed to its macrocyclic structure, which allows for strong binding interactions with the protease active site. [, , ]
Q11: What is known about the stability and formulation of BILN-2061?
A11: While not extensively detailed in these research papers, formulation strategies were likely crucial for BILN-2061 to achieve suitable bioavailability for oral administration. The research highlights BILN-2061's good systemic exposure following oral administration. [, , ]
Q12: What is known about the pharmacokinetics of BILN-2061?
A12: BILN-2061 exhibits good systemic exposure after oral administration. This suggests favorable absorption and distribution properties. [, ]
Q13: How was the antiviral activity of BILN-2061 initially evaluated?
A13: The antiviral activity of BILN-2061 was initially assessed in vitro using HCV replicon systems. These cell-based assays allow for the study of HCV replication and the evaluation of antiviral compounds. [, , ]
Q14: What were the findings of in vitro studies with BILN-2061?
A14: BILN-2061 demonstrated potent activity against HCV replicons in tissue culture, inhibiting viral replication at low nanomolar concentrations. [, , , ]
Q15: What animal models have been used to study BILN-2061?
A15: BILN-2061's antiviral efficacy and safety have been evaluated in a human liver-urokinase-type plasminogen activator (uPA)(+/+) severe combined immunodeficient (SCID) mouse model. This model allows for in vivo study of HCV infection and antiviral treatment. []
Q16: Have clinical trials been conducted with BILN-2061?
A16: Yes, BILN-2061 has been evaluated in clinical trials. Early studies demonstrated its ability to substantially reduce HCV RNA levels in patients with genotype 1 HCV infection. [, , , ]
Q17: What are the primary mechanisms of resistance to BILN-2061?
A17: Resistance to BILN-2061 typically arises from mutations in the NS3 protease gene, particularly at positions R155, A156, and D168. These mutations can reduce the binding affinity of BILN-2061 to the protease, thereby decreasing its inhibitory activity. [, , , ]
Q18: Is there cross-resistance between BILN-2061 and other HCV protease inhibitors?
A18: Yes, cross-resistance can occur between BILN-2061 and other HCV protease inhibitors, particularly those with similar binding modes. For example, mutations at position A156 can confer resistance to BILN-2061, VX-950 (telaprevir), and SCH503034 (boceprevir). [, , , ]
Q19: How does viral genotype influence the effectiveness of BILN-2061?
A19: BILN-2061 exhibits varying degrees of effectiveness against different HCV genotypes. While initially showing promise against genotype 1, it demonstrated lower efficacy against genotypes 2 and 3 due to natural variations in the protease sequence. [, , ]
Q20: Do naturally occurring variations in the HCV protease impact BILN-2061's effectiveness?
A20: Yes, studies have found that certain naturally occurring polymorphisms in the HCV protease, especially in genotypes 2 and 3, can reduce BILN-2061's binding affinity and overall effectiveness. [, ]
Q21: Can resistance to BILN-2061 emerge during treatment?
A21: Yes, resistance to BILN-2061 can develop during treatment due to the selection of pre-existing or newly acquired mutations in the viral protease. [, , , ]
Q22: What safety concerns have been associated with BILN-2061?
A22: While these specific research papers do not focus on adverse effects, it's important to acknowledge that BILN-2061 development was halted due to toxicity observed in animal models. Specifically, cardiotoxicity was a concern. [, ]
Q23: What is the primary route of administration for BILN-2061?
A23: BILN-2061 was investigated for oral administration. [, ]
Q24: Have any targeted drug delivery strategies been explored for BILN-2061?
A24: The provided research papers do not discuss specific targeted drug delivery approaches for BILN-2061. The focus remains on its interaction with the viral protease and its potential as a systemic antiviral agent. []
Q25: Are there any known biomarkers for predicting BILN-2061 efficacy?
A25: While the provided research papers don't pinpoint specific biomarkers for BILN-2061 efficacy, they highlight the importance of understanding the genetic diversity of the HCV protease and its implications for drug susceptibility and resistance. This suggests that genetic analysis of the protease could potentially serve as a predictive biomarker. [, ]
Q26: What analytical methods have been used to study BILN-2061?
A26: Various analytical techniques have been employed in BILN-2061 research, including:
- HCV Replicon Assays: To evaluate antiviral activity in cell culture. [, , , ]
- Sequencing: To identify resistance mutations in the HCV protease gene. [, , , ]
- Molecular Modeling: To study the interactions between BILN-2061 and the protease. [, , , ]
- Enzyme Kinetics Assays: To determine the inhibitory potency of BILN-2061 against the NS3/4A protease. [, ]
- High-Performance Liquid Chromatography (HPLC): To analyze drug concentrations in biological samples (pharmacokinetic studies). []
- Mass Spectrometry: For structural characterization and drug quantification. []
Q27: Is there information on the environmental impact and degradation of BILN-2061?
A27: The provided research papers don't contain information regarding the environmental impact or degradation pathways of BILN-2061. [, ]
Q28: What is known about the dissolution and solubility of BILN-2061?
A28: The research primarily focuses on the biological activity and resistance profiles of BILN-2061. While it mentions good systemic exposure after oral administration, detailed information about its dissolution and solubility properties is limited in these studies. [, ]
Q29: What measures were taken to ensure quality and reliability of the research data?
A29: While these research papers don't explicitly detail method validation or quality control procedures, they represent rigorous scientific studies conducted in research institutions and pharmaceutical companies. These settings inherently imply adherence to standard scientific practices and quality control measures. [, ]
Q30: Is there information available on BILN-2061's immunogenicity, drug transporter interactions, biocompatibility, or biodegradability?
A30: The research papers provided center around BILN-2061's antiviral activity, resistance, and structural aspects. They don't delve into its immunogenicity, potential interactions with drug transporters or metabolizing enzymes, biocompatibility, or biodegradability. [, , , ]
Q31: Are there alternative compounds or approaches to HCV treatment being explored?
A31: Yes, research into new HCV therapies is ongoing. The provided papers highlight the need for alternative therapies and the continuous development of new HCV protease inhibitors with improved efficacy and resistance profiles. They also mention interferon-based therapies as existing treatment options, although not ideal due to their side effects and limitations. [, , ]
Q32: What is the significance of BILN-2061 in the history of HCV drug development?
A32: BILN-2061 played a critical role in validating the HCV NS3/4A protease as a viable drug target. It was among the first protease inhibitors to demonstrate substantial antiviral activity in clinical trials, paving the way for the development of the highly effective direct-acting antiviral agents used today. [, , ]
Q33: How has BILN-2061 research benefited from cross-disciplinary collaboration?
A33: The development and study of BILN-2061 exemplify the power of interdisciplinary research. It has involved contributions from virology, medicinal chemistry, biochemistry, pharmacology, and clinical medicine, highlighting how collaborative efforts drive advances in drug discovery and development. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.